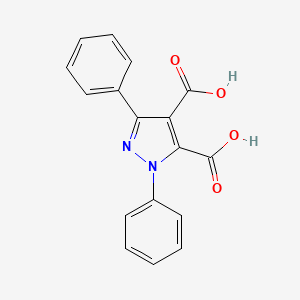

1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid

Vue d'ensemble

Description

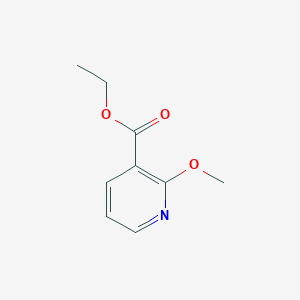

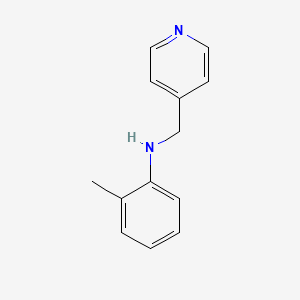

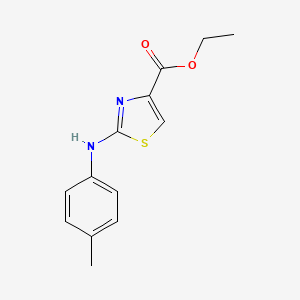

“1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid” is a compound that belongs to the family of pyrazoles . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, containing two nitrogen atoms at positions 1 and 2, and three carbon atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific example of a synthesis protocol involves the one-pot condensation of pyrazole-4-aldehydes and hydroxylamine hydrochloride to form the corresponding oxime using formic acid as a medium. This is followed by the dehydration of oxime using a catalytic amount of orthophosphoric acid to afford novel pyrazole-4-carbonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound has a molecular weight of 308.29 g/mol.

Chemical Reactions Analysis

Pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Applications De Recherche Scientifique

Synthesis and Biological Activities

1,3-Diphenyl-1H-pyrazole-4,5-dicarboxylic acid and its derivatives are pivotal in heterocyclic chemistry due to their wide range of biological activities. Their synthesis and biological applications have been extensively studied, showcasing their significance in medicinal chemistry. Pyrazole carboxylic acid derivatives exhibit antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. These compounds are synthesized through various methods, highlighting their versatile synthetic applicability and biological activity. The importance of these compounds in medicinal chemistry is underscored by their ability to serve as scaffold structures in the development of biologically active compounds, indicating their broad therapeutic potential (Cetin, 2020).

Synthesis Techniques

The synthesis of pyrazole derivatives has seen significant advancements, particularly through methods like microwave-assisted synthesis. These techniques offer efficient routes to create pyrazole derivatives with potential physical and chemical properties useful in various domains, including herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities. The development of novel synthesis methods has enriched the library of pyrazole derivatives, contributing to the exploration of their therapeutic potential (Sheetal et al., 2018).

Therapeutic Applications

Pyrazole derivatives are recognized for their therapeutic applications, particularly in anticancer research. The synthesis strategies of pyrazoline derivatives aim at developing new anticancer agents, reflecting the substantial biological effect of these compounds. The research into pyrazoline derivatives has been motivated by their multifunctional applications, showcasing the potential of these compounds in addressing various cancer types. This indicates a promising avenue for future research to further explore and develop pyrazoline-based anticancer agents (Pushkar Kumar Ray et al., 2022).

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives is another area of interest, with various studies highlighting their efficacy. Antioxidants play a crucial role in mitigating oxidative stress, and the exploration of pyrazole derivatives in this context has contributed to understanding their potential health benefits. The synthesis and application of these compounds in evaluating antioxidant activity demonstrate their significance in pharmaceutical and medicinal chemistry (Ilyasov et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of 1,3-diphenyl-1H-pyrazole-4,5-dicarboxylic acid are Leishmania aethiopica and Plasmodium berghei . These organisms are responsible for causing leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .

Mode of Action

The compound interacts with its targets through a mechanism that involves fitting into the active site of the target protein, LmPTR1 . A molecular simulation study showed that the compound has a desirable fitting pattern in the LmPTR1 pocket, characterized by lower binding free energy . This interaction leads to changes in the biological activities of the targets .

Biochemical Pathways

It’s known that the compound has potent antileishmanial and antimalarial activities . This suggests that it may affect the life cycle of Leishmania and Plasmodium species, thereby inhibiting their growth and proliferation .

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities . Specifically, it displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Propriétés

IUPAC Name |

2,5-diphenylpyrazole-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-16(21)13-14(11-7-3-1-4-8-11)18-19(15(13)17(22)23)12-9-5-2-6-10-12/h1-10H,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WERNQSNSNVDBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/structure/B3108461.png)

![Ethyl 4-(5,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate](/img/structure/B3108462.png)